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Compound of Interest

tert-Butyl 4,4-
Compound Name: _
difluorocyclohexylcarbamate

Cat. No.: B153361

This technical guide provides an in-depth analysis of the spectroscopic characteristics of tert-
butyl 4,4-difluorocyclohexylcarbamate, a fluorinated carbamate derivative of significant
interest in medicinal chemistry and drug development. Due to the limited availability of a
complete, publicly accessible experimental dataset for this specific molecule, this guide
presents a comprehensive set of predicted spectroscopic data based on established principles
and spectral data of analogous compounds. This guide is intended to serve as a valuable
resource for researchers, scientists, and professionals in the pharmaceutical industry for the
identification, characterization, and quality control of this compound and related structures.

Molecular Structure and Overview

tert-Butyl 4,4-difluorocyclohexylcarbamate (CAS RN: 675112-67-1) possesses the
molecular formula C11H19F2NO2 and a molecular weight of 235.27 g/mol .[1] The structure
features a cyclohexane ring geminally difluorinated at the 4-position, with a tert-butoxycarbonyl
(Boc) protected amine at the 1-position. This unique combination of a lipophilic Boc group and
a polar difluorinated ring imparts specific physicochemical properties relevant to its application
in drug discovery.

Figure 1: Chemical structure of tert-butyl 4,4-difluorocyclohexylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. The following sections detail the predicted tH, 13C, and °F NMR spectra of the title

compound.

'H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit characteristic signals for the cyclohexyl ring
protons, the Boc group, and the amine proton. The presence of the two fluorine atoms will
induce complex splitting patterns for the adjacent protons.

Table 1: Predicted *H NMR Spectral Data for tert-Butyl 4,4-difluorocyclohexylcarbamate

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)
~45-48 brs 1H NH
~35-37 m 1H CH-N

CH:z (axial, adjacent to
~18-21 m 4H

CF2)

CHz (equatorial,
~15-17 m 4H _

adjacent to CH-N)
1.45 S 9H C(CHs)3

Interpretation: The broad singlet for the NH proton is a result of exchange with residual water
and quadrupole broadening from the nitrogen atom. The methine proton (CH-N) is expected to
appear as a multiplet due to coupling with the adjacent methylene protons. The protons on the
cyclohexyl ring will be split by neighboring protons and, most significantly, by the two fluorine
atoms. This H-F coupling will result in complex multiplets for the protons on the carbons alpha
and beta to the CF2 group. The tert-butyl group will present as a sharp singlet integrating to
nine protons, a characteristic feature in *H NMR spectra.[2]

13C NMR Spectroscopy

The 3C NMR spectrum will provide information on the carbon framework of the molecule. The
carbon atom attached to the fluorine atoms will show a characteristic triplet due to one-bond
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carbon-fluorine coupling.

Table 2: Predicted 3C NMR Spectral Data for tert-Butyl 4,4-difluorocyclohexylcarbamate

Multiplicity (**C-*°F

Chemical Shift (6, ppm) . Assighment
Coupling)

~ 155 S C=0

~ 122 t, tJCF = 240-250 Hz CF2

~79 S C(CHs)3

~ 48 S CH-N

~33 t, 2JCF = 20-25 Hz CHz (adjacent to CF2)

~29 S CHz (adjacent to CH-N)

28.4 s C(CHs)s

Interpretation: The carbonyl carbon of the Boc group is expected at the downfield end of the
spectrum. The most informative signal is the triplet for the CF2 carbon, with a large one-bond
C-F coupling constant (*tJCF). The carbons adjacent to the CF2 group will exhibit smaller two-
bond C-F coupling (23JCF), appearing as triplets. The quaternary and methyl carbons of the tert-
butyl group will appear as sharp singlets at their characteristic chemical shifts.

9F NMR Spectroscopy

19F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For tert-
butyl 4,4-difluorocyclohexylcarbamate, a single signal is expected, which will be split by the
adjacent protons.

Table 3: Predicted °F NMR Spectral Data for tert-Butyl 4,4-difluorocyclohexylcarbamate

Chemical Shift (6, ppm) Multiplicity Assignment

~-90to -100 m CF2
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Interpretation: The chemical shift of the fluorine atoms is influenced by the electronic
environment. For a gem-difluoroaliphatic system, a chemical shift in the range of -90 to -100
ppm relative to CFCls is expected.[3] The signal will appear as a multiplet due to coupling with
the four adjacent protons on the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of tert-butyl 4,4-difluorocyclohexylcarbamate will be dominated by absorptions
from the carbamate and the C-F bonds.

Table 4: Predicted IR Absorption Bands for tert-Butyl 4,4-difluorocyclohexylcarbamate

Wavenumber (cm—?) Intensity Assignment

~ 3350 Medium, sharp N-H stretch

~ 2970, 2860 Strong C-H stretch (aliphatic)

~ 1700 Strong, sharp C=0 stretch (carbamate)
~ 1520 Medium N-H bend

~ 1250, 1170 Strong C-0 stretch (carbamate)
~ 1100 - 1000 Strong, broad C-F stretch

Interpretation: The presence of the carbamate group is confirmed by the N-H stretch, the strong
C=0 stretch, and the C-O stretches. The aliphatic C-H stretches from the cyclohexyl and tert-
butyl groups will be prominent in the 2850-3000 cm~! region. The most characteristic feature
for the fluorination will be the strong and broad absorption band for the C-F stretching
vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For tert-butyl 4,4-difluorocyclohexylcarbamate, electrospray ionization (ESI)
is a suitable technique.
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Predicted Mass Spectrum Data (ESI+):

e [M+H]*: m/z 236.1456 (Calculated for C11H20F2NO2+)

e [M+Na]*: m/z 258.1275 (Calculated for C11Hi1sF2NNaO2)

o Key Fragments:
o m/z 180.1: Loss of isobutylene from the tert-butyl group ([M-CaHs+H]*).
o m/z 136.1: Loss of the Boc group ([M-CsHoO2+H]™").
o m/z 57.1: tert-Butyl cation ([CaHo]*).

Interpretation: The mass spectrum will confirm the molecular weight of the compound. The
fragmentation pattern will be characteristic of a Boc-protected amine, with the initial loss of
isobutylene being a common pathway. The observation of the tert-butyl cation is also a strong
indicator of this functional group.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds
similar to tert-butyl 4,4-difluorocyclohexylcarbamate.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

e 13C NMR Acquisition: Acquire the spectrum using proton decoupling. A 45° pulse angle, a 2-
second relaxation delay, and a sufficient number of scans (typically 1024 or more) are
required to achieve a good signal-to-noise ratio.

e 19F NMR Acquisition: Acquire the spectrum with or without proton decoupling. A 45° pulse
angle and a 2-second relaxation delay are typically used.
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Figure 2: General workflow for NMR analysis.

IR Spectroscopy

o Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of
the sample with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be
prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g.,
NacCl or KBr), and allowing the solvent to evaporate.

o Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR)
spectrometer, typically scanning from 4000 to 400 cm~1.

Mass Spectrometry

e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

» Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or
through a liquid chromatography system. Acquire the spectrum in positive ion mode using
electrospray ionization (ESI).

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of tert-butyl 4,4-
difluorocyclohexylcarbamate. The presented NMR, IR, and MS data, along with their
interpretations, offer a comprehensive framework for the characterization of this important
fluorinated building block. The provided experimental protocols serve as a practical guide for
researchers working with this and structurally related compounds. While based on sound
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scientific principles and comparative data, experimental verification of these predictions is
recommended for definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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